molecular formula C18H14N4S B12113112 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline

2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B12113112
M. Wt: 318.4 g/mol
InChI Key: NXWCYCWQFBJNRF-UHFFFAOYSA-N
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Description

2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline is a fused heterocyclic compound featuring a triazolo[1,5-c]quinazoline core with a phenyl group at position 2 and an allylthio (-S-CH₂CH=CH₂) substituent at position 3. This compound belongs to the [1,2,4]triazoloquinazoline family, known for diverse applications in medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science (e.g., fluorophores) . Its synthesis typically involves Pd-catalyzed Suzuki–Miyaura cross-coupling or acid-mediated Dimroth rearrangement, depending on the desired annelation type ([4,3-c] vs. [1,5-c]) .

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

2-phenyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

NXWCYCWQFBJNRF-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Annulation

In a representative procedure, 4-hydrazinoquinazoline derivatives react with orthoesters under solvent-free conditions or in absolute ethanol to formtriazolo[1,5-c]quinazolines. For instance, treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with triethyl orthoformate at 80°C for 6 hours yields the triazoloquinazoline core, which is subsequently functionalized at position 5. This method achieves moderate yields (60–75%) and avoids byproducts through careful control of stoichiometry.

Acid-Catalyzed Dimroth Rearrangement

Under acidic conditions (e.g., HCl/EtOH),triazolo[4,3-c]quinazolines undergo Dimroth rearrangement to isomerize into the [1,5-c] configuration. This rearrangement is critical for ensuring regioselectivity in the final product. For example, refluxing the [4,3-c] intermediate in 2M HCl at 90°C for 3 hours results in complete conversion to the [1,5-c] isomer, as confirmed by ¹H-NMR and X-ray crystallography.

Functionalization at Position 5: Introduction of Prop-2-en-1-ylsulfanyl Group

The prop-2-en-1-ylsulfanyl (allylthio) moiety at position 5 is introduced via nucleophilic substitution or thiol-ene coupling.

Nucleophilic Substitution with Allyl Mercaptan

A common method involves reacting 5-chlorotriazolo[1,5-c]quinazoline with allyl mercaptan (HS-CH₂CH=CH₂) in the presence of a base. In a typical protocol:

  • 5-Chlorotriazoloquinazoline (1 mmol) is dissolved in anhydrous DMF.

  • Allyl mercaptan (1.2 mmol) and K₂CO₃ (2 mmol) are added.

  • The mixture is stirred at 60°C for 12 hours, yielding the allylthio derivative (75–80% yield).

The reaction proceeds via an SNAr mechanism, with the chloride leaving group replaced by the thiolate nucleophile. Purification via column chromatography (hexane/EtOAc, 7:3) affords the product as a pale-yellow solid.

Thiol-ene Click Chemistry

Alternative approaches employ thiol-ene reactions to attach the allylthio group post-cyclocondensation. For example, UV-initiated coupling between 5-mercaptotriazoloquinazoline and allyl bromide in the presence of a photoinitiator (e.g., DMPA) achieves quantitative conversion within 1 hour. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Installation of the 2-Phenyl Substituent

The phenyl group at position 2 is incorporated via cross-coupling reactions or pre-functionalized starting materials.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki reactions enable the introduction of aryl groups at position 2. A reported protocol involves:

  • 2-Bromotriazoloquinazoline (1 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol) are combined in degassed dioxane/H₂O (4:1).

  • The mixture is refluxed at 100°C for 24 hours under N₂.

  • Extraction with CH₂Cl₂ and evaporation yield the crude product, which is recrystallized from ethanol (yield: 65–70%).

This method tolerates diverse boronic acids, enabling modular synthesis of 2-aryl derivatives.

Pre-Functionalized Quinazoline Precursors

Alternatively, the phenyl group is introduced early in the synthesis. For example, 2-phenylquinazoline-4(3H)-one is converted to the 4-chloro derivative using POCl₃, which then undergoes cyclocondensation with hydrazine hydrate to form the triazoloquinazoline core.

Optimization and Characterization Data

Key reaction parameters and analytical data for intermediate and final compounds are summarized below.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Characterization (IR, NMR)
CyclocondensationOrthoester, EtOH, 80°C, 6h70IR: 1,670 cm⁻¹ (C=O); ¹H-NMR: δ 8.2 (s)
Allylthio IntroductionAllyl mercaptan, K₂CO₃, DMF, 60°C, 12h78¹H-NMR: δ 5.8 (m, CH₂=CH)
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, dioxane/H₂O, 100°C, 24h68¹³C-NMR: δ 139.2 (C-Ar)

Table 2: Solubility and Stability Profile

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO45>30 days
EtOH1214 days
H₂O<0.1N/A

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Competing formation of [4,3-c] isomers is minimized using acidic conditions to drive Dimroth rearrangement.

  • Oxidation of Allylthio Group : Storage under N₂ and addition of radical inhibitors (e.g., BHT) prevent undesired oxidation to sulfoxide derivatives.

  • Pd Residue in Cross-Coupling : Sequential washing with EDTA solution and activated charcoal filtration reduce Pd content to <10 ppm .

Chemical Reactions Analysis

Reactivity::

2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: can undergo various reactions, including oxidation, reduction, and substitution. The π,σ-coordination to copper(I) ions via the η²-allyl group and the two heterocyclic nitrogen atoms allows the formation of stable dimeric building blocks in crystalline form and solution .

Common Reagents::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkyl halides).

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to explore the full scope of its reactivity.

Scientific Research Applications

Chemistry:: Researchers study this compound’s coordination chemistry, crystal engineering, and ligand properties. Its stability and functionalization potential make it valuable for designing transition metal complexes.

Biology and Medicine:: While direct biological applications are limited, understanding its interactions with metal ions and other molecules can inform drug design. It may serve as a scaffold for novel ligands.

Industry:: The compound’s stability and reactivity could find applications in materials science, catalysis, and optoelectronics.

Mechanism of Action

The exact mechanism by which 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline exerts its effects remains an active area of research. Investigating its interactions with biological targets and pathways will provide insights.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Differences and Isomerism

The triazoloquinazoline system exhibits two primary annelation types: [4,3-c] and [1,5-c]. The [1,5-c] isomer, including the target compound, is often formed via Dimroth rearrangement of [4,3-c] precursors under acidic conditions . Key structural distinctions include:

  • Position of the triazole ring : In [1,5-c] derivatives, the triazole is fused at positions 1 and 5 of the quinazoline, whereas [4,3-c] derivatives fuse at positions 4 and 3 .
  • Substituent effects : The allylthio group at position 5 enhances electronic delocalization and steric bulk compared to simpler alkyl or aryl substituents .
Table 1: Structural Comparison of Selected Triazoloquinazolines
Compound Annelation Type Position 2 Substituent Position 5 Substituent Key Reference
2-Phenyl-5-allylthio[1,5-c]quinazoline [1,5-c] Phenyl Allylthio (-S-CH₂CH=CH₂)
2-(4-Nitrophenyl)[1,5-c]quinazoline [1,5-c] 4-Nitrophenyl H
5-Cyclohexyl-2-phenyl[1,5-c]quinazoline [1,5-c] Phenyl Cyclohexyl
3-Aryl[4,3-c]quinazoline [4,3-c] - Aryl (e.g., biphenyl)

Photophysical Properties

The [1,5-c] annelation type generally improves fluorescence quantum yields (Φ) compared to [4,3-c] isomers. For instance:

  • 2-Phenyl[1,5-c]quinazoline derivatives exhibit Φ values of 0.25–0.65 in ethanol, outperforming [4,3-c] analogs (Φ = 0.10–0.30) due to reduced steric hindrance and enhanced π-conjugation .
  • Solvent effects : Polar solvents induce bathochromic shifts in emission spectra, with solvatochromism observed in allylthio-substituted derivatives .
Table 2: Photophysical Data for Selected Derivatives
Compound Solvent λabs (nm) λem (nm) ΦF Reference
2-Phenyl-5-allylthio[1,5-c]quinazoline Ethanol 340 450 0.52
5-(4′-Aminobiphenyl)[1,5-c]quinazoline DCM 365 490 0.68
3-Biphenyl[4,3-c]quinazoline THF 330 420 0.18

Biological Activity

The compound 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline can be represented as follows:

C14H13N4S\text{C}_{14}\text{H}_{13}\text{N}_4\text{S}

This compound features a phenyl group and a prop-2-en-1-ylsulfanyl substituent attached to the triazoloquinazoline core. The presence of these functional groups is believed to influence its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. Cytotoxic Activity

Research indicates that derivatives of triazoloquinazolines possess potent cytotoxic properties against various cancer cell lines. For instance, compounds similar to 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines .

Table 1: Cytotoxic Activity of Triazoloquinazolines

CompoundCell LineIC50 (μM)
Compound AHepG26.29
Compound BHCT1162.44
Compound CHepG29.43
Compound DHCT1168.23

The mechanism through which these compounds exert their cytotoxic effects often involves the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Compounds related to 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline have demonstrated IC50 values for Topo II inhibition ranging from 15.16 μM to 20.65 μM , indicating a moderate inhibitory effect compared to standard drugs like doxorubicin (IC50 = 8.23 μM) .

3. DNA Intercalation

Another noteworthy aspect of the biological activity of this compound is its ability to intercalate with DNA. This property enhances its potential as an anticancer agent by disrupting the normal function of DNA during replication and transcription.

Case Studies

Several studies have explored the efficacy of triazoloquinazolines in various biological contexts:

Case Study 1: Anticancer Activity in Vivo
In a study examining the in vivo effects of triazoloquinazoline derivatives on tumor growth in mice models, it was found that treatment with these compounds significantly reduced tumor size compared to control groups. The observed reduction in tumor volume was attributed to both direct cytotoxic effects on cancer cells and modulation of immune responses.

Case Study 2: Synergistic Effects
Research has also indicated that combining triazoloquinazolines with other chemotherapeutic agents can yield synergistic effects. For example, co-treatment with doxorubicin and a triazoloquinazoline derivative resulted in enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes. Key factors include:
  • Solvent : Acetic acid or propanol-2 with acidic catalysts (e.g., H₂SO₄ or HCl) improves cyclization efficiency .
  • Reaction Time : Shorter reflux (2–4 h) favors dihydro intermediates (e.g., 5,6-dihydro derivatives), while prolonged heating (>8 h) oxidizes them to aromatic forms .
  • Atmosphere : Nitrogen prevents undesired oxidation during intermediate stabilization .
    Typical yields range from 40–60%, with purity confirmed via LC-MS and elemental analysis .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Signals for the triazoloquinazoline core appear at δ 7.1–8.1 ppm (aromatic protons) and 147–148 ppm (C5 in aromatic forms). The prop-2-en-1-ylsulfanyl group shows characteristic doublets at δ 5.7–5.8 ppm (CH₂=CH–) and δ 3.8–4.0 ppm (–S–CH₂) .
  • LC-MS : Molecular ion peaks (e.g., m/z = 321–323 [M+1]) confirm molecular weight, while fragmentation patterns validate substituents .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 70–72%, N: 16–18%) .

Q. What solvents and purification methods are suitable for this compound?

  • Methodological Answer :
  • Solubility : Insoluble in water; soluble in alcohols (methanol, ethanol), dioxane, and DMF .
  • Purification : Recrystallization from methanol or ethanol removes impurities. Column chromatography (silica gel, EtOAc/hexane eluent) resolves dihydro and aromatic derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –Br) at the phenyl ring enhance electrophilic substitution reactivity but reduce nucleophilic attack at the triazole moiety. This is evident in ¹³C NMR shifts (C5: 147–148 ppm in aromatic vs. 67 ppm in dihydro forms) .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl, isopropyl) at position 5 hinder π-π stacking, reducing binding affinity in enzyme assays .
  • Biological Correlation : Derivatives with –SCF₃ or –OCH₃ show enhanced antifungal activity (MIC: 2–4 µg/mL against Candida albicans) due to improved membrane permeability .

Q. What strategies resolve contradictions in spectral data between dihydro and aromatic derivatives?

  • Methodological Answer :
  • 13C NMR : Dihydro derivatives exhibit C5 signals at ~67 ppm (sp³ hybridization), while aromatic forms show >147 ppm (sp²) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, planar triazoloquinazoline systems (torsion angle <5°) confirm aromaticity, whereas non-planar structures indicate dihydro forms .
  • Oxidation Studies : Controlled oxidation of dihydro intermediates (e.g., using H₂O₂ in acetic acid) converts them to aromatic analogs, with LC-MS tracking mass changes (+2 Da) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?

  • Methodological Answer :
  • Core Modifications : Replacing the quinazoline moiety with pyrimidine reduces anticancer activity (IC₅₀ increases from 0.8 µM to >10 µM) .
  • Substituent Screening :
  • Position 2 : Aryl groups (e.g., 3-fluorophenyl) enhance adenosine receptor antagonism (Ki: 12 nM vs. 45 nM for unsubstituted phenyl) .
  • Position 5 : Thioether groups (–S–) improve antifungal activity compared to ether (–O–) analogs .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to COX-2 or PDE1 inhibitors, guiding synthetic prioritization .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Catalyst Optimization : Replacing HCl with Amberlyst-15 resin reduces corrosion and simplifies workup .
  • Solvent Recycling : Propanol-2 can be recovered via distillation (70–80% efficiency) to lower costs .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing byproduct formation during cyclocondensation .

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